

# An In-Depth Technical Guide to (R)-(+)-Chloxyphos: Structure, Properties, and Scientific Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-(+)-Chloxyphos

Cat. No.: B3030863

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(R)-(+)-Chloxyphos**, a chiral organophosphorus compound, stands as a molecule of significant interest due to its potent biological activity and its utility as a chiral resolving agent. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. We delve into its primary application as a highly effective insecticide, elucidating its mechanism of action through the inhibition of acetylcholinesterase. Furthermore, this document explores its role in asymmetric synthesis and potential, though less documented, relevance in the broader context of chiral drug design. Detailed protocols for safe handling and disposal are also provided to ensure laboratory safety.

## Introduction: The Significance of Chirality in Organophosphorus Chemistry

Chiral organophosphorus compounds represent a pivotal class of molecules with profound implications in medicinal chemistry, agrochemicals, and asymmetric catalysis.<sup>[1][2]</sup> The spatial arrangement of substituents around the phosphorus atom or a chiral carbon center can dramatically influence the biological activity and stereoselectivity of these compounds. **(R)-(+)-Chloxyphos** serves as a prime example of this principle, where the (R)-enantiomer exhibits significantly greater insecticidal efficacy compared to its (S)-counterpart.<sup>[3]</sup> This enantiomer-

specific activity underscores the importance of stereochemistry in the design and development of bioactive molecules.<sup>[4][5]</sup> Understanding the unique properties of a single enantiomer like **(R)-(+)-Chlocyphos** is crucial for researchers aiming to develop more selective and effective chemical agents, be it for crop protection or as building blocks in pharmaceutical synthesis.<sup>[1][2]</sup>

## Chemical Structure and Stereochemistry of **(R)-(+)-Chlocyphos**

**(R)-(+)-Chlocyphos** is chemically known as (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide.<sup>[6]</sup> The molecule features a six-membered dioxaphosphorinane ring with a chiral center at the carbon atom bonded to the 2-chlorophenyl group. The "(R)" designation in its name refers to the absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog priority rules.

The SMILES notation for **(R)-(+)-Chlocyphos** is CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C.<sup>[7]</sup>

Diagram: Chemical Structure of **(R)-(+)-Chlocyphos**

Caption: 2D representation of **(R)-(+)-Chlocyphos** highlighting the chiral center.

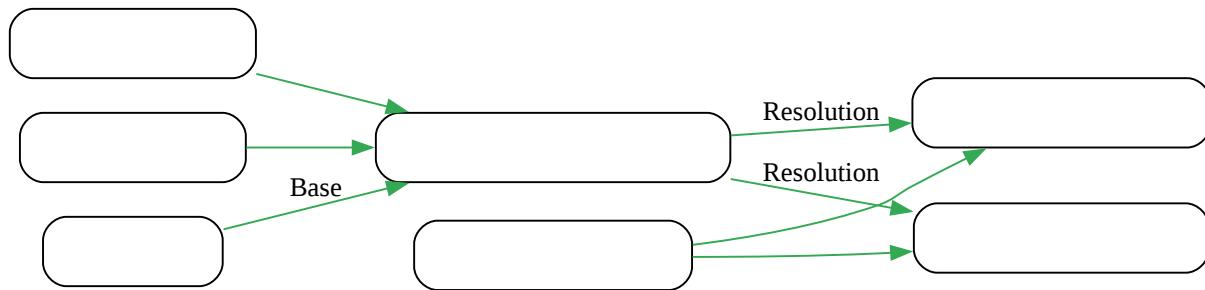
## Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **(R)-(+)-Chlocyphos** is essential for its application in research and development.

Table 1: Physicochemical Properties of **(R)-(+)-Chlocyphos**

| Property            | Value                                              | Reference(s)        |
|---------------------|----------------------------------------------------|---------------------|
| CAS Number          | 98674-87-4                                         | <a href="#">[7]</a> |
| Molecular Formula   | C <sub>11</sub> H <sub>14</sub> ClO <sub>4</sub> P | <a href="#">[7]</a> |
| Molecular Weight    | 276.65 g/mol                                       | <a href="#">[7]</a> |
| Melting Point       | 228-234 °C                                         | <a href="#">[3]</a> |
| Appearance          | White to off-white crystalline solid               |                     |
| Storage Temperature | 2-8 °C                                             | <a href="#">[3]</a> |

#### Spectroscopic Characterization:


- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. A publicly available <sup>1</sup>H NMR spectrum can be found on PubChem.[\[7\]](#) The spectrum would be expected to show distinct signals for the aromatic protons of the chlorophenyl group, the methine proton at the chiral center, the methylene protons of the dioxaphosphorinane ring, and the methyl groups. The coupling patterns and chemical shifts of these signals are crucial for structural confirmation.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in a molecule.[\[8\]](#)[\[9\]](#) The IR spectrum of **(R)-(+)-Chlocyphos** would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C linkages, C-O bonds, aromatic C-H and C=C bonds, and the O-H stretch of the hydroxyl group.
- **Mass Spectrometry (MS):** Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[\[10\]](#) For **(R)-(+)-Chlocyphos**, the mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of bonds within the molecule, which can aid in structural elucidation.

## Synthesis and Resolution

While a specific, detailed, step-by-step synthesis protocol for **(R)-(+)-Chlocyphos** is not readily available in the public domain, a general approach for a structurally related compound, 2-[(4-

Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, has been reported. [11] This synthesis involves the reaction of 4-chlorobenzaldehyde with 5,5-dimethyl-1,3,2-dioxaphosphinan in the presence of triethylamine.[11]

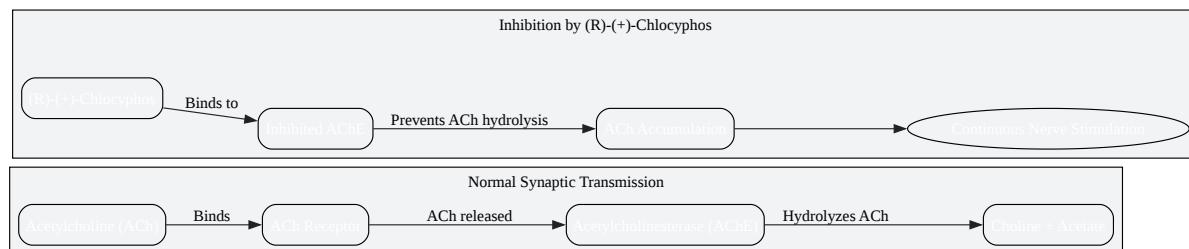
Diagram: General Synthetic Approach for Related Hydroxyphosphonates



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and resolution of hydroxyphosphonates.

The synthesis of the racemic mixture of Chloxyphos would likely be followed by a chiral resolution step to isolate the desired (R)-(+)-enantiomer. Chiral resolution is a critical process in obtaining enantiomerically pure compounds for applications in drug development and other fields where stereochemistry is crucial.[12][13] Common methods for chiral resolution include:


- Diastereomeric Salt Formation: This is a widely used technique for the resolution of acidic and basic compounds.[12] Since **(R)-(+)-Chloxyphos** is an acidic compound, it can be reacted with a chiral amine to form diastereomeric salts.[14][15] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[14]
- Enzymatic Kinetic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[16] This allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction.

## Applications

## Insecticidal Activity and Mechanism of Action

The primary and most well-documented application of **(R)-(+)-Chlocyphos** is as an insecticide. [3] Like other organophosphorus pesticides, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[17]

Diagram: Mechanism of Acetylcholinesterase Inhibition



[Click to download full resolution via product page](#)

Caption: Simplified schematic of acetylcholinesterase inhibition by **(R)-(+)-Chlocyphos**.

Acetylcholinesterase is a critical enzyme in the nervous system of insects and mammals. It is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve signal at the synaptic cleft.[17] **(R)-(+)-Chlocyphos**, being an organophosphate, phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond. This inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[17] The higher efficacy of the (R)-enantiomer suggests a more favorable stereospecific interaction with the active site of the insect AChE.[3]

## Chiral Resolving Agent

**(R)-(+)-Chlopyphos** is described as an acidic resolving agent.<sup>[6]</sup> This property stems from its acidic hydroxyl group on the phosphorus atom. It can be used to separate racemic mixtures of chiral bases, such as amines, through the formation of diastereomeric salts, as described in the synthesis and resolution section. The choice of a suitable chiral resolving agent is often empirical, and the availability of both enantiomers of a resolving agent can be advantageous.

#### Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Amine

- **Dissolution:** Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone).
- **Addition of Resolving Agent:** Add one equivalent of **(R)-(+)-Chlopyphos** to the solution.
- **Salt Formation:** Stir the mixture to allow for the formation of the diastereomeric salts.
- **Crystallization:** Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.
- **Isolation:** Isolate the crystals by filtration.
- **Liberation of the Enantiomer:** Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free enantiomerically enriched amine.
- **Purification:** Purify the amine by extraction and/or chromatography.
- **Analysis:** Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC.

## Relevance to Drug Development

While **(R)-(+)-Chlopyphos** is primarily known as a pesticide, the principles of its stereoselective activity and its chemical nature as a chiral organophosphate have broader implications for drug development.<sup>[1][2]</sup> The "chiral switch," where a successful racemic drug is redeveloped as a single enantiomer to improve its therapeutic index, is a common strategy in the pharmaceutical industry.<sup>[1][5]</sup> The study of enantiomerically pure compounds like **(R)-(+)-Chlopyphos** provides valuable insights into the stereospecific interactions between small molecules and biological targets.

Furthermore, organophosphorus compounds, in general, are not limited to insecticidal applications. They are a diverse class of molecules with a wide range of therapeutic applications, including antiviral (e.g., Tenofovir), antibacterial (e.g., Fosfomycin), and anticancer agents.[1][2] The structural motifs present in **(R)-(+)-Chlocyphos**, such as the chiral phosphorinane ring, could potentially serve as scaffolds for the design of new therapeutic agents targeting enzymes with which they can stereospecifically interact.

## Safety, Handling, and Disposal

**(R)-(+)-Chlocyphos** is classified as an irritant and is harmful.[6] Appropriate safety precautions must be taken when handling this compound.

Table 2: Hazard Information for **(R)-(+)-Chlocyphos**

| Hazard Statement | Description                       |
|------------------|-----------------------------------|
| H315             | Causes skin irritation.           |
| H319             | Causes serious eye irritation.    |
| H335             | May cause respiratory irritation. |

### Handling Protocol:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19]
- Avoid Contact: Avoid contact with skin, eyes, and clothing.[18]
- Hygiene: Wash hands thoroughly after handling.[19]

### Disposal:

The disposal of **(R)-(+)-Chlocyphos** and other organophosphate pesticides must be carried out in accordance with local, state, and federal regulations.[20][21]

- Waste Classification: Unused **(R)-(+)-Chlopyphos** should be treated as hazardous waste. [\[18\]](#)
- Disposal Method: Dispose of the compound and any contaminated materials through a licensed hazardous waste disposal company. [\[20\]](#)
- Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected and disposed of as hazardous waste. [\[3\]](#) Never reuse empty pesticide containers. [\[20\]](#)

## Conclusion

**(R)-(+)-Chlopyphos** is a valuable chiral organophosphorus compound with well-defined stereochemistry and potent biological activity. Its primary application as an insecticide highlights the critical role of chirality in molecular recognition and efficacy. For researchers and scientists, it serves as an excellent model compound for studying stereospecific interactions with biological targets and as a useful chiral resolving agent in asymmetric synthesis. While its direct application in drug development has not been established, the principles it embodies are central to modern pharmaceutical research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, will enable its effective and safe use in a variety of scientific endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Chiral Organophosphorus Pharmaceuticals: Properties and Application (2023) | Anastasy O. Kolodiazna | 13 Citations [scispace.com]
- 3. Pesticide Storage, Handling and Disposal : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 4. [pharma.researchfloor.org](https://pharma.researchfloor.org) [pharma.researchfloor.org]

- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 6. 98674-87-4 Cas No. | (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide | Apollo [store.apolloscientific.co.uk]
- 7. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Infrared Spectroscopy (IR) [chemmunity.com]
- 9. compoundchem.com [compoundchem.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. ChiPros Chiral Amines [sigmaaldrich.com]
- 16. Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 19. albaugh.com [albaugh.com]
- 20. Disposal of Pesticides [npic.orst.edu]
- 21. epa.gov [epa.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-(+)-Chlopyphos: Structure, Properties, and Scientific Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030863#r-chlopyphos-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)